molecular formula C9H17NS2 B12874761 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione

Cat. No.: B12874761
M. Wt: 203.4 g/mol
InChI Key: KGVOWPWRLIUDOC-UHFFFAOYSA-N
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Description

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is a sulfur-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a thione group at position 2 and a 3-(ethylthio)propyl chain at position 1. The ethylthio (-S-CH2CH3) moiety contributes to its lipophilicity, while the pyrrolidine-thione core may influence its reactivity and biological interactions.

Properties

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

1-(3-ethylsulfanylpropyl)pyrrolidine-2-thione

InChI

InChI=1S/C9H17NS2/c1-2-12-8-4-7-10-6-3-5-9(10)11/h2-8H2,1H3

InChI Key

KGVOWPWRLIUDOC-UHFFFAOYSA-N

Canonical SMILES

CCSCCCN1CCCC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione can be achieved through several routes. One common method involves the reaction of pyrrolidine derivatives with sulfur-containing reagents. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is a compound with significant potential across various scientific research applications. This article explores its properties, synthesis, and diverse applications in fields such as medicinal chemistry, material science, and agricultural chemistry.

Medicinal Chemistry

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione has been investigated for its pharmacological properties. Notably, it exhibits potential as:

  • Antimicrobial Agents : Studies indicate that derivatives of this compound show activity against various bacterial strains, suggesting its utility in developing new antibiotics .
  • Antioxidant Properties : Research has highlighted its ability to scavenge free radicals, which could contribute to formulations aimed at reducing oxidative stress in biological systems .

Material Science

The compound's unique structure allows it to be explored as:

  • Additives in Polymers : Its thione functionality can enhance the thermal stability and mechanical properties of polymer matrices .
  • Corrosion Inhibitors : Given its sulfur content, it may serve as an effective corrosion inhibitor in metal surfaces, especially in acidic environments .

Agricultural Chemistry

In agriculture, 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is being studied for:

  • Pesticidal Activity : Preliminary studies suggest that this compound may possess insecticidal properties, making it a candidate for developing eco-friendly pesticides .
  • Plant Growth Regulators : Research indicates potential effects on plant growth and development, possibly through modulation of hormonal pathways .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thione derivatives, including 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione. The results demonstrated significant inhibition against Gram-positive bacteria, supporting further exploration into its use as a lead compound for antibiotic development.

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute assessed the incorporation of this compound into polyvinyl chloride (PVC). The findings revealed enhanced thermal stability and mechanical strength compared to standard PVC formulations, indicating its potential as an additive in commercial applications.

Case Study 3: Agricultural Use

Field trials conducted by agricultural chemists tested the efficacy of formulations containing 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione against common pests. Results showed a marked reduction in pest populations, suggesting its viability as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Clethodim (2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one)

Structural Similarities :

  • Both compounds feature a 2-(ethylthio)propyl substituent, contributing to moderate lipophilicity.
  • Clethodim’s cyclohexenone core differs from the pyrrolidine-thione ring but shares sulfur-based functionalization.

Key Differences :

  • Core Structure: Clethodim’s cyclohexenone ring is conjugated with a hydroxy group and an oxime ether, enabling herbicidal activity via inhibition of acetyl-CoA carboxylase . The pyrrolidine-thione core in the target compound may exhibit distinct reactivity due to its smaller ring size and thione group.
  • Physicochemical Properties: log Pow: Clethodim has a log Pow of 4.14, indicating moderate lipophilicity suitable for membrane permeability .
  • Toxicity: Aquatic toxicity (LC50 for fish): >33 mg/L, indicating low acute toxicity . No reproductive toxicity observed in animal studies .

Table 1: Clethodim vs. Target Compound

Property Clethodim 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione (Inferred)
Core Structure Cyclohexenone Pyrrolidine-2-thione
log Pow 4.14 Likely similar (~4–5) due to ethylthio group
Biodegradability Readily biodegradable Unknown; dependent on core stability
Aquatic Toxicity (LC50) >33 mg/L Not reported; may vary with heterocyclic core

Thioether-Containing Heterocycles

Examples :

  • 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () : Oxadiazole-thione with herbicidal activity.

Comparison :

  • Sulfur Reactivity : The thioether and thione groups in these compounds enhance nucleophilic reactivity, enabling interactions with biological targets (e.g., enzymes) .
  • Structural Impact: The pyridine and oxadiazole cores confer planar rigidity, unlike the non-aromatic pyrrolidine ring, which may limit π-π interactions but improve solubility.

Table 2: Thioether Heterocycles vs. Target Compound

Compound Type Core Structure Key Functional Groups Potential Application
Target Compound Pyrrolidine-2-thione Ethylthio, thione Unknown; possible agrochemical or pharmaceutical use
Pyridine-thio () Pyridine Thioether, cyano Antimicrobial agents
Oxadiazole-thione () 1,3,4-Oxadiazole Thioether, thione Herbicides

Piperazine Derivatives (HBK Series, )

Examples: HBK14–HBK19, featuring phenoxy and methoxyphenyl substituents.

Comparison :

  • Substituent Effects : The ethylthio group in the target compound may increase lipophilicity compared to HBK compounds’ methoxyphenyl groups, which balance lipophilicity and hydrogen-bonding capacity.

Table 3: Piperazine Derivatives vs. Target Compound

Property HBK Series (Piperazine) Target Compound (Pyrrolidine)
log Pow (Estimated) ~3–4 (methoxyphenyl) ~4–5 (ethylthio)
Bioavailability High due to flexibility Moderate; rigid thione core
Applications CNS-targeting agents Unknown; depends on reactivity

Environmental and Toxicological Considerations

  • Biodegradability : The ethylthio group in clethodim supports biodegradability, but the pyrrolidine-thione core’s persistence requires further study .
  • Ecotoxicity : Compounds with log Pow >4 (e.g., clethodim) may bioaccumulate, though low acute toxicity mitigates risks .

Biological Activity

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1-(3-(Ethylthio)propyl)pyrrolidine-2-thione belongs to the class of pyrrolidine derivatives, characterized by the presence of a thione functional group. The molecular formula is C₇H₁₃N₁S₂, and it features a pyrrolidine ring substituted with an ethylthio group.

Biological Activities

Research indicates that compounds similar to 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione exhibit a variety of biological activities, including:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thione derivatives. The presence of substituents such as ethylthio appears to enhance both anticancer and antimicrobial activities. Studies suggest that modifications in the thiazolidine ring can lead to improved efficacy against target cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(3-(Ethylthio)propyl)pyrrolidine-2-thione:

  • Anticancer Efficacy : A study evaluated various thiazolidine derivatives against HeLa cells and reported IC₅₀ values ranging from 10 μM to 50 μM, indicating moderate to high cytotoxicity .
  • Inhibition of Nitric Oxide Production : Research demonstrated that certain derivatives significantly reduced NO production in vitro, suggesting potential applications in treating inflammatory conditions .
  • Antimicrobial Testing : In vitro testing revealed that some thione derivatives exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 μg/mL to 100 μg/mL .

Data Tables

Biological ActivityCompoundIC₅₀ / MIC ValuesReference
AnticancerThiazolidine Derivative10 - 50 μM
Anti-inflammatoryThiazolidine DerivativeSignificant NO inhibition
AntimicrobialThione Derivative20 - 100 μg/mL

Q & A

Q. What in situ spectroscopic techniques monitor real-time reaction dynamics?

  • Methodological Answer :
  • Raman Spectroscopy : Track C=S bond vibrations (500–700 cm⁻¹) during alkylation.
  • ReactIR : Probe intermediate formation via time-resolved IR (e.g., 1650–1800 cm⁻¹ for carbonyl byproducts) .

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